molecular formula C18H18BrN3O B12636986 9-Bromo-5-{[(pyrrolidin-3-yl)amino]methyl}benzo[h]isoquinolin-1(2H)-one CAS No. 919292-76-5

9-Bromo-5-{[(pyrrolidin-3-yl)amino]methyl}benzo[h]isoquinolin-1(2H)-one

Cat. No.: B12636986
CAS No.: 919292-76-5
M. Wt: 372.3 g/mol
InChI Key: IPVBTLBDOMEULU-UHFFFAOYSA-N
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Description

9-Bromo-5-{[(pyrrolidin-3-yl)amino]methyl}benzo[h]isoquinolin-1(2H)-one is a complex organic compound that features a bromine atom, a pyrrolidine ring, and an isoquinoline structure

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

9-Bromo-5-{[(pyrrolidin-3-yl)amino]methyl}benzo[h]isoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

9-Bromo-5-{[(pyrrolidin-3-yl)amino]methyl}benzo[h]isoquinolin-1(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-Bromo-5-{[(pyrrolidin-3-yl)amino]methyl}benzo[h]isoquinolin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Benzo[h]isoquinolin-1(2H)-one derivatives: Compounds with similar core structures but different substituents.

    Pyrrolidine-containing compounds: Molecules featuring the pyrrolidine ring, which may exhibit similar biological activities.

Uniqueness

9-Bromo-5-{[(pyrrolidin-3-yl)amino]methyl}benzo[h]isoquinolin-1(2H)-one is unique due to the combination of its bromine atom, pyrrolidine ring, and isoquinoline structure. This unique combination imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

CAS No.

919292-76-5

Molecular Formula

C18H18BrN3O

Molecular Weight

372.3 g/mol

IUPAC Name

9-bromo-5-[(pyrrolidin-3-ylamino)methyl]-2H-benzo[h]isoquinolin-1-one

InChI

InChI=1S/C18H18BrN3O/c19-13-2-1-11-7-12(9-22-14-3-5-20-10-14)15-4-6-21-18(23)17(15)16(11)8-13/h1-2,4,6-8,14,20,22H,3,5,9-10H2,(H,21,23)

InChI Key

IPVBTLBDOMEULU-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1NCC2=C3C=CNC(=O)C3=C4C=C(C=CC4=C2)Br

Origin of Product

United States

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